molecular formula C14H26N2O2S B2928096 1-cyclohexyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea CAS No. 2034263-69-7

1-cyclohexyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Cat. No. B2928096
CAS RN: 2034263-69-7
M. Wt: 286.43
InChI Key: NHXZKKDCFBZNDL-UHFFFAOYSA-N
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Description

“1-cyclohexyl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea” is a chemical compound with the molecular formula C14H26N2O2S . It is used as an intermediate in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound might involve the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is cooled to -60 degrees Celsius and methylmagnesium bromide is added via a syringe . The temperature of the cooling bath is raised to 0 degrees over 6 hours, then the reaction mixture is diluted with water and ethyl acetate, and vigorously stirred for 10 minutes .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a urea group, and a tetrahydro-2H-pyran-4-yl group linked by a thioether and an ethyl group .


Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, the carbonyl group in the tetrahydro-2H-pyran-4-yl moiety can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structural motif is found in many natural products and is a key intermediate in constructing complex molecular architectures .

Development of Medicinal Chemistry

It has potential applications in medicinal chemistry, particularly in the synthesis of molecules with therapeutic properties. The compound’s ability to act as a building block for more complex structures makes it valuable for drug development .

Biological Studies

The compound can be used in biological studies, especially as a synthetic intermediate for biomolecules. Its unique structural features allow for the creation of compounds that can interact with biological systems in specific ways .

Material Science

In material science, this compound could be explored for the development of new materials with unique properties, such as polymers or coatings that require specific organic molecules as starting points .

Agricultural Chemistry

The compound may find applications in agricultural chemistry, for instance, in the synthesis of new pesticides or herbicides. Its chemical structure could be the basis for compounds that target specific pests or weeds .

Chemical Research

As a chemical research tool, it can be used to study reaction mechanisms and the properties of related urea derivatives. This can lead to a better understanding of chemical reactivity and the discovery of new reactions .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in organic synthesis and medicinal chemistry . Additionally, more research could be conducted to understand its chemical properties and safety profile.

properties

IUPAC Name

1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S/c17-14(16-12-4-2-1-3-5-12)15-8-11-19-13-6-9-18-10-7-13/h12-13H,1-11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXZKKDCFBZNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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